Potassium dec-1-ynyltrifluoroborate
Description
Overview of Organoboron Reagents in Modern Organic Synthesis
Organoboron reagents, including boronic acids, boronate esters, and organoboranes, are mainstays in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful transformation allows for the efficient formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The versatility of organoboron compounds stems from their ability to be synthesized in various forms and their generally mild reaction conditions for cross-coupling. nih.gov
Advantages of Potassium Organotrifluoroborates over Traditional Organoboron Species in Catalytic Transformations
Despite the widespread utility of traditional organoboron reagents, they possess certain limitations. Boronic acids, for instance, can be prone to side reactions such as protodeboronation, where the carbon-boron bond is cleaved by a proton source. nih.gov They can also undergo self-condensation to form boroxines. acs.org Potassium organotrifluoroborates, on the other hand, offer several distinct advantages that address these challenges. nih.govacs.org
Key Advantages of Potassium Organotrifluoroborates:
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without special precautions. acs.orgsigmaaldrich.comorganic-chemistry.orgupenn.edu This contrasts with the often-sensitive nature of other organoboron species.
Resistance to Protodeboronation: The tetracoordinate nature of the boron atom in organotrifluoroborates, fortified by strong boron-fluorine bonds, provides significant resistance to protodeboronation, a common side reaction with other organoboron reagents. nih.govacs.org
Functional Group Tolerance: The trifluoroborate moiety is stable towards a wide range of reagents, allowing for the manipulation of remote functional groups within the molecule while preserving the crucial carbon-boron bond. acs.orgbldpharm.com
Ease of Handling and Purification: Their crystalline nature facilitates handling and purification, often through simple recrystallization. pitt.edu
Favorable Physical and Chemical Properties: In many instances, organotrifluoroborates exhibit superior versatility and cross-coupling capabilities compared to other organoboron reagents. nih.gov
These advantages have made potassium organotrifluoroborates highly sought-after reagents in a variety of catalytic transformations, particularly in Suzuki-Miyaura cross-coupling reactions. nih.govsigmaaldrich.com Their use has expanded the scope and reliability of these powerful bond-forming methodologies.
Specific Context of Potassium Dec-1-ynyltrifluoroborate within the Alkynyltrifluoroborate Class
Alkynyltrifluoroborates represent a specific and highly valuable subclass of organotrifluoroborates. They serve as versatile building blocks in organic synthesis, enabling the introduction of the alkynyl functional group, a key structural motif in many natural products and pharmaceuticals. nih.govacs.orgacs.org The development of methods for the synthesis of alkynyltrifluoroborates has been a significant area of research. organic-chemistry.org
This compound, with its ten-carbon chain terminating in an alkynyltrifluoroborate moiety, is a prime example of this class. Its structure allows for the introduction of a long, lipophilic alkyl chain along with the reactive alkyne functionality. This combination makes it a valuable reagent in the synthesis of complex target molecules. Research has demonstrated the utility of alkynyltrifluoroborates in various synthetic applications, including their use as nucleophiles in addition reactions and as partners in cross-coupling reactions. rsc.orgacs.org
The palladium-catalyzed cross-coupling of potassium alkynyltrifluoroborates with aryl halides or triflates proceeds readily to afford the corresponding coupled products in moderate to excellent yields. organic-chemistry.org This highlights the practical utility of reagents like this compound in constructing intricate molecular architectures.
Properties
IUPAC Name |
potassium;dec-1-ynyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2-8H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYJVHZQINQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCCCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635628 | |
| Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485338-90-7 | |
| Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of Potassium Dec 1 Ynyltrifluoroborate
Fundamental Reactivity Patterns of Alkynyltrifluoroborates in Organic Chemistry
Potassium alkynyltrifluoroborates are air- and moisture-stable crystalline solids that can be stored for extended periods without degradation, a notable advantage for applications in areas like combinatorial chemistry. organic-chemistry.org Compared to traditional alkynyl metal reagents, they exhibit distinct properties such as weak basicity, high intrinsic nucleophilicity, and good oxidative stability. rsc.org Their reactivity is often enhanced by the coordination of the boron atom with Lewis bases like alcohols and amines, which can accelerate the formation of new bonds and lead to excellent regioselectivity. rsc.org
Alkynyltrifluoroborates participate in a variety of reactions, including:
Undirected alkynylation of carbon electrophiles: They can react with a range of carbon electrophiles in the absence of transition metal catalysts. rsc.org
Oxidative alkynylation of alkenes: This occurs through a radical-polar crossover mechanism. rsc.org
Boron-directed alkynylation and cycloaddition: The trifluoroborate group can direct the reaction to achieve specific outcomes. rsc.org
Annulation reactions of ynone trifluoroborates: The presence of the trifluoroborate group on ynones reduces the electrophilicity of the Michael acceptor, allowing them to function as chemoselective dielectrophiles. rsc.org
Detailed Mechanistic Studies of Specific Transformations
Ion Pair-Assisted Nucleophilic Substitution Mechanisms
Recent studies have unveiled a novel ion pair-assisted nucleophilic substitution mechanism for the reaction of alkynyltrifluoroborates with sp3-hybridized carbon electrophiles. This transition-metal-free approach provides a valuable alternative to traditional Sonogashira cross-coupling reactions. acs.orgorganic-chemistry.orgnsf.gov The reaction proceeds smoothly with a variety of electrophiles, including propargyl methanesulfonates and unactivated alkyl triflates, to yield Sonogashira-type products. acs.orgorganic-chemistry.orgnsf.gov
Computational chemistry and in situ NMR experiments have been instrumental in elucidating the mechanism. acs.orgnsf.gov It is proposed that a reactive ion pair-organic intermediate is formed between the alkynyltrifluoroborate and a mild inorganic base, such as potassium phosphate (B84403), in a nonpolar solvent like toluene. organic-chemistry.org This complex is believed to play a crucial role in facilitating the nucleophilic substitution. acs.orgnsf.gov The presence of a cation chelator or a polar aprotic solvent can disrupt this ion pair complex and hinder the reaction. nsf.gov
Table 1: Investigated Ion Pair-Organic Compound Complexes
| Ion Pair Source | Electrophile | Solvent | Observation |
| KOtBu | Propargyl bromide | Toluene | No desired product |
| KOtBu | Propargyl tosylate | Toluene | No desired product |
| K3PO4 | Propargyl methanesulfonate | Toluene | Formation of reactive ion pair-organic intermediate |
Data compiled from multiple studies investigating ion pair-assisted nucleophilic substitution. organic-chemistry.orgnsf.gov
Role of Lewis Acids and Transition Metal Catalysts in Reaction Pathways
While some reactions of alkynyltrifluoroborates proceed without catalysts, Lewis acids and transition metals play a significant role in expanding their synthetic utility.
Lewis Acids: Lewis acids can activate electrophiles by coordinating to a Lewis basic site within the electrophile, thereby increasing its reactivity. youtube.com For instance, the Lewis acid-mediated Nicholas reaction between potassium alkynyltrifluoroborates and propargyl acetate-hexacarbonyldicobalt complexes yields 1,4-diyne dicobalt hexacarbonyl complexes. researchgate.net In this reaction, the Lewis acid facilitates the generation of a propargylic cation, which then reacts with the alkynyltrifluoroborate. researchgate.net The choice of Lewis acid can be critical, as some can promote fluorine-alkoxy exchange reactions in certain fluorinated systems. nih.gov
Transition Metal Catalysts: Transition metal catalysis, particularly with palladium, is widely used for cross-coupling reactions involving alkynyltrifluoroborates. organic-chemistry.org The palladium-catalyzed cross-coupling of potassium alkynyltrifluoroborates with aryl and heteroaryl halides and triflates is a common method for forming carbon-carbon bonds. researchgate.net These reactions typically tolerate a wide variety of functional groups on both coupling partners. researchgate.net The mechanism often involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. The design of ligands for the transition metal is crucial for achieving high reactivity and selectivity. acs.org For example, iron(II) complexes with specific ligands have been shown to be active catalysts for polymerization reactions. capes.gov.br
Table 2: Catalytic Systems for Alkynyltrifluoroborate Reactions
| Catalyst System | Reaction Type | Reactants |
| PdCl2(dppf) | Suzuki-Miyaura Cross-Coupling | Potassium alkenyltrifluoroborates, aryl/heteroaryl halides |
| Gold Complex | Cycloaddition | Alkynes |
| Iron(II) Complexes/MAO | Polymerization | tert-butylacrylate |
This table summarizes various catalytic systems used in reactions involving organotrifluoroborates. researchgate.netcapes.gov.bryoutube.com
Influence of Fluoride (B91410) Ligands on Reactivity and Selectivity
The three fluorine atoms on the boron atom of alkynyltrifluoroborates are not merely spectators; they significantly influence the reactivity and stability of the reagent. Fluoride is a hard ligand that forms strong bonds, contributing to the stability of the trifluoroborate salt. nih.gov The presence of fluoride can impact the nucleophilicity of the reagent. While fluoride itself can be a weak nucleophile in the presence of hydrogen-bond donors due to high solvation energy, the organotrifluoroborate anion as a whole acts as a potent nucleophile in many reactions. nih.gov
In the context of transition metal catalysis, the fluoride ligands can affect the properties of the catalyst. For instance, in palladium-catalyzed fluorination reactions, the nature of the fluoride source and its interaction with the palladium center are critical for successful C-F bond formation. nih.govresearchgate.net The design of ligands that can modulate the electronic properties of the metal center and facilitate reductive elimination is an active area of research. acs.org In some cases, intramolecular interactions involving fluorine, such as C-H···F hydrogen bonds, can stabilize transition states and influence the outcome of the reaction. acs.org
Stereochemical Aspects and Stereoselective Transformations
The stereochemical outcome of reactions involving alkynyltrifluoroborates is a critical consideration, particularly in the synthesis of chiral molecules. While many reactions are designed to be stereospecific, achieving high levels of stereoselectivity often requires the use of chiral catalysts or auxiliaries.
For instance, in the partial reduction of internal alkynes, different catalyst systems can lead to either the cis or trans alkene with high selectivity. youtube.com Poisoned catalysts, such as Lindlar's catalyst, typically favor the formation of the cis-alkene through syn-addition of hydrogen. youtube.com In contrast, dissolving metal reductions tend to produce the trans-alkene via a different mechanistic pathway. youtube.com
In the context of nucleophilic substitution reactions, stereospecific outcomes have been achieved in transition-metal-free couplings of chiral electrophiles with arylboronic acids, where the stereochemistry of the starting material is retained in the product. researchgate.net The development of enantioselective reactions using alkynyltrifluoroborates is an ongoing area of research. For example, enantioselective alkenylation of carbocationic intermediates generated from propargyl alcohols has been achieved using trialkenylboroxines in the presence of a chiral acid catalyst. researchgate.net
Table 3: Stereoselective Transformations
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |
| Partial Alkyne Reduction | Poisoned Catalyst (e.g., Lindlar's) | cis-alkene |
| Partial Alkyne Reduction | Dissolving Metal (e.g., Na/NH3) | trans-alkene |
| Nucleophilic Substitution | Chiral α-aryl-α-mesylated acetamides + arylboronic acids | Stereospecific (retention of configuration) |
| Enantioselective Alkenylation | Chiral acid catalyst + trialkenylboroxines | Chiral 1,4-enynes with high enantioselectivity |
This table highlights examples of stereoselective reactions relevant to the chemistry of alkynes and organoboron compounds. researchgate.netyoutube.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is an indispensable tool for the detailed structural analysis of potassium dec-1-ynyltrifluoroborate in solution. By probing the magnetic properties of various atomic nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁹F, a complete picture of the molecule's connectivity and electronic environment can be assembled.
Elucidation of Boron-Fluorine Coupling Constants (¹¹B-¹⁹F) for Structural and Electronic Insights
The observation and analysis of scalar coupling between the boron (¹¹B) and fluorine (¹⁹F) nuclei provide profound insights into the structure and bonding within the trifluoroborate anion. The magnitude of the one-bond coupling constant, ¹J(¹¹B-¹⁹F), is directly related to the geometry and electronic nature of the B-F bonds.
In a study of various potassium organotrifluoroborates, the ¹¹B-¹⁹F coupling constants were successfully observed. amazonaws.com Due to the quadrupolar nature of the ¹¹B nucleus, which can lead to rapid relaxation and signal broadening, specialized NMR techniques are often required to resolve these couplings. The ¹⁹F NMR spectrum of a typical alkynyltrifluoroborate shows a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2), while the ¹¹B NMR spectrum displays a 1:3:3:1 quartet due to coupling to the three equivalent fluorine atoms.
The value of ¹J(¹¹B-¹⁹F) is sensitive to the solvent and temperature. For instance, in the closely related compound potassium ethynyltrifluoroborate, the ¹J(¹¹B-¹⁹F) coupling constant was observed to change with different solvents and at varying temperatures, indicating subtle changes in the solvation and electronic environment of the trifluoroborate moiety. helixchrom.com These coupling constants provide a valuable spectroscopic handle for assessing the integrity and electronic state of the trifluoroborate group in this compound.
Table 1: Representative ¹J(¹¹B-¹⁹F) Coupling Constants for Potassium Ethynyltrifluoroborate in Various Solvents at 25°C.
| Solvent | ¹J(¹¹B-¹⁹F) (Hz) in ¹¹B NMR | ¹J(¹⁹F-¹¹B) (Hz) in ¹⁹F NMR |
|---|---|---|
| DMSO-d₆ | 60.5 | 60.8 |
| CD₃OD | 57.6 | 57.8 |
| D₂O | 55.7 | 55.8 |
Data derived from a study on potassium ethynyltrifluoroborate, a structural analog of this compound. helixchrom.com
Application of Advanced NMR Pulse Sequences for Comprehensive Structural Assignments
Beyond standard one-dimensional NMR experiments, a variety of advanced pulse sequences are employed for the unambiguous assignment of all proton and carbon signals in this compound and to confirm its intricate structure. These two-dimensional (2D) NMR techniques reveal through-bond and through-space correlations between different nuclei. A standard library of such pulse sequences, including COSY, DEPT, HSQC, and HMBC, is available on modern NMR spectrometers. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity of the protons within the dec-1-ynyl chain, revealing the coupling network from the terminal methyl group to the methylene (B1212753) group adjacent to the alkyne.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for differentiating between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, aiding in the assignment of the aliphatic carbons of the decyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive assignments for the carbon signals of the decyl chain.
Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. This would be particularly useful for confirming the connection of the decyl chain to the trifluoroborate group by observing correlations from the protons on the carbon adjacent to the alkyne (C3) to the alkynyl carbons (C1 and C2).
The resonance for the carbon atom directly bonded to the boron is often broad due to quadrupolar relaxation of the ¹¹B nucleus, but it is a key indicator of the formation of the organotrifluoroborate. amazonaws.com
In Situ NMR Spectroscopy for Mechanistic Elucidation and Intermediate Detection
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable mechanistic insights and allowing for the detection of transient intermediates. nih.gov While specific in-situ NMR studies on the formation or reactions of this compound are not extensively documented, the principles of this technique are highly applicable.
For example, the Suzuki-Miyaura cross-coupling reaction, a primary application of potassium organotrifluoroborates, could be monitored by in-situ ¹⁹F and ¹¹B NMR. organic-chemistry.orgnih.gov This would allow for the observation of the consumption of the starting trifluoroborate and the formation of any boron-containing byproducts, shedding light on the transmetalation step of the catalytic cycle.
Similarly, the addition of this compound to carbonyl compounds can be followed by ¹H and ¹³C NMR to track the disappearance of the aldehyde or ketone starting material and the appearance of the corresponding propargyl alcohol product. acs.org Such studies can help to optimize reaction conditions and to understand the role of additives and catalysts in these transformations. The development of specialized NMR probes and techniques for monitoring heterogeneous reactions further expands the scope of in-situ NMR for studying reactions involving solid potassium organotrifluoroborates.
High-Resolution Mass Spectrometry Techniques for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of this compound, providing precise mass measurements that confirm its elemental composition. Electrospray ionization (ESI) is the preferred method for analyzing this polar, non-volatile salt. researchgate.netnih.gov
Operating in the negative ion mode, ESI-MS allows for the direct observation of the [dec-1-ynyl-BF₃]⁻ anion. HRMS can determine the mass of this anion with high accuracy (typically within 5 ppm), which serves as a definitive confirmation of the compound's identity. researchgate.net For instance, a study on a variety of potassium organotrifluoroborates demonstrated that accurate mass measurements could be readily obtained using a sector ESI mass spectrometer with commercially available organic sulfate (B86663) salts as internal reference standards. researchgate.net
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent anion, can provide further structural information. While specific fragmentation data for this compound is not widely published, general fragmentation pathways for organotrifluoroborates can be inferred. The primary fragmentation would likely involve the loss of fluoride (B91410) (F⁻) or hydrogen fluoride (HF). Fragmentation of the decyl chain could also occur, leading to a series of daughter ions that can be used to confirm the structure of the alkyl substituent. The study of these fragmentation patterns is crucial for distinguishing between isomeric compounds and for identifying potential impurities. nih.gov
Table 2: Representative High-Resolution Mass Spectrometry Data for Selected Potassium Organotrifluoroborate Anions.
| Entry | Organotrifluoroborate Anion | Calculated Mass (m/z) | Observed Mass (m/z) | Error (ppm) |
|---|---|---|---|---|
| 1 | [Allyl-BF₃]⁻ | 109.0436 | 109.0434 | -1.8 |
| 2 | [Cyclopropyl-BF₃]⁻ | 109.0436 | 109.0434 | -1.8 |
| 3 | [2-Thienyl-BF₃]⁻ | 151.9953 | 151.9958 | 3.3 |
| 4 | [Vinyl-BF₃]⁻ | 95.0280 | 95.0282 | 2.1 |
Data obtained from a study on the accurate mass determination of various potassium organotrifluoroborates. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Isolation
Advanced chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. Given the ionic and polar nature of this salt, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method for its analysis.
For purity assessment, a C18 or C8 reversed-phase column can be employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of an ion-pairing reagent or the adjustment of the mobile phase pH can be crucial for achieving good peak shape and resolution. For instance, methods have been developed for the analysis of other potassium salts using mobile phases containing potassium dihydrogen phosphate (B84403) or tetrabutylammonium (B224687) sulfate to improve chromatographic performance. nih.govasianjpr.com UV detection is typically used, as the alkynyl chromophore will absorb in the low UV region.
Preparative HPLC can be used for the purification of this compound on a larger scale. Simple recrystallization from solvents like acetonitrile or a mixture of acetone (B3395972) and diethyl ether is also a common and effective method for purifying these crystalline solids.
Gas chromatography (GC) is generally not suitable for the direct analysis of the non-volatile this compound salt. However, derivatization of the compound to a more volatile species could potentially allow for GC-based analysis if required, for example, for the detection of specific volatile impurities.
Computational and Theoretical Chemistry Insights
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways
Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms involving organotrifluoroborates. mdpi.comyoutube.com DFT calculations allow for the elucidation of detailed electronic structures and energy landscapes of reacting systems, providing a step-by-step understanding of how transformations occur. mdpi.comnih.gov For reactions involving potassium dec-1-ynyltrifluoroborate, such as the Suzuki-Miyaura cross-coupling, DFT can be employed to investigate the elementary steps of the catalytic cycle. These steps typically include oxidative addition, transmetalation, and reductive elimination.
DFT studies on related organotrifluoroborate reactions have revealed the crucial role of the trifluoroborate group in the transmetalation step. longdom.org The Lewis acidity of the boron atom and the electronic nature of the organic substituent significantly influence the rate and efficiency of the transfer of the organic group to the transition metal center. longdom.org In the case of this compound, the alkynyl group's electronic properties would be a key parameter in these calculations.
Furthermore, DFT can be used to explore competing reaction pathways. For instance, in addition reactions, DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com By calculating the energies of intermediates and transition states for each possible pathway, the most favorable route can be identified. These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic protocols.
Table 1: Key Applications of DFT in Studying Organotrifluoroborate Reactions
| Application | Description | Reference |
| Mechanism Elucidation | Mapping the step-by-step pathway of a reaction, including the identification of all intermediates and transition states. | mdpi.com |
| Catalytic Cycle Analysis | Investigating the individual steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. | acs.org |
| Pathway Comparison | Determining the most energetically favorable reaction pathway among several competing possibilities. | nih.gov |
| Solvent Effects | Modeling the influence of the solvent on the reaction mechanism and energetics. | mdpi.com |
Modeling of Transition States and Energy Profiles of Key Reactions
The modeling of transition states and the construction of reaction energy profiles are central to understanding and predicting the kinetics of chemical reactions. For key reactions involving this compound, computational methods, particularly DFT, can provide detailed three-dimensional structures of transition states and the associated activation energies. researchgate.net
The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states, and the valleys represent intermediates. The height of the energy barrier at the transition state, the activation energy, determines the reaction rate. By calculating the energy profile, chemists can gain a quantitative understanding of the factors that control the speed of a reaction. researchgate.net
For example, in a palladium-catalyzed cross-coupling reaction of this compound, a crucial step is the transmetalation of the dec-1-ynyl group from the boron to the palladium center. Modeling the transition state for this step would reveal the precise geometry of the interacting molecules and the electronic interactions that facilitate the transfer. The calculated activation energy for this step, relative to other steps in the catalytic cycle, would indicate whether it is the rate-determining step.
Moreover, computational modeling can rationalize observed stereoselectivity or regioselectivity by comparing the activation energies of competing transition states leading to different products. nih.gov The product distribution is often governed by the relative energies of these transition states, a concept explained by the Curtin-Hammett principle. nih.gov
Table 2: Components of a Computed Reaction Energy Profile
| Component | Significance |
| Reactants | The starting materials of the reaction. |
| Intermediates | Stable or semi-stable species formed during the reaction. |
| Transition States | The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). |
| Products | The final materials formed in the reaction. |
| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state, which controls the reaction rate. |
| Reaction Energy (ΔG_rxn) | The overall energy difference between the reactants and the products, which determines the thermodynamic favorability of the reaction. |
Prediction of Reactivity and Selectivity in Organotrifluoroborate Chemistry
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organotrifluoroborates, including this compound. nih.govrsc.org These predictive models can be based on fundamental quantum mechanical principles or on machine learning approaches trained on large datasets of experimental results. nih.gov
One common approach to predicting reactivity is to calculate molecular properties that correlate with nucleophilicity or electrophilicity. nih.gov For this compound, which acts as a nucleophile in many reactions, properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the calculated nucleophilicity index can be used to estimate its reactivity towards various electrophiles. longdom.org The presence of the electron-deficient boron center enhances the nucleophilicity of the attached carbon atom. longdom.org
Predicting selectivity, such as regioselectivity and stereoselectivity, involves comparing the activation energies of different possible reaction pathways. nih.govnih.gov For instance, if a reaction can occur at two different sites on a molecule, DFT calculations can be used to determine the transition state energies for both possibilities. The pathway with the lower activation energy is predicted to be the major one. nih.gov This approach has been successfully applied to various organic reactions. mdpi.com
Machine learning models are also emerging as a valuable tool for predicting reaction outcomes. nih.govnih.gov By training on a vast amount of reaction data, these models can learn complex relationships between reactant structures and the resulting products and yields. While the development of such models for the broad scope of organotrifluoroborate chemistry is ongoing, they hold the promise of rapidly screening potential reactions and identifying promising candidates for experimental investigation. nih.gov
Electronic Structure Analysis and Bonding Characterization within the Trifluoroborate Moiety
A detailed understanding of the electronic structure and bonding within the trifluoroborate moiety (–BF₃⁻) is essential for rationalizing the reactivity and stability of compounds like this compound. longdom.org Computational methods, particularly Natural Bond Orbital (NBO) analysis, provide valuable insights into these aspects. wikipedia.orgfaccts.de
NBO analysis partitions the complex molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This allows for a quantitative description of the bonding in the trifluoroborate group. The boron atom in the trifluoroborate anion is tetracoordinate and sp³-hybridized, forming four single bonds: one to the organic substituent (the dec-1-ynyl group) and three to fluorine atoms.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
A primary objective in the ongoing study of potassium dec-1-ynyltrifluoroborate is the development of next-generation catalytic systems. The aim is to achieve higher levels of reactivity and selectivity in coupling reactions, enabling transformations under milder conditions and with broader functional group tolerance. Research is actively pursuing the design of sophisticated ligands for palladium catalysts, which can accelerate the key steps of the catalytic cycle and suppress unwanted side reactions.
Beyond palladium, there is a growing interest in exploring catalysts based on more abundant and cost-effective metals like nickel and copper. These alternative systems not only offer economic advantages but also exhibit unique reactivity profiles that can complement traditional palladium catalysis. The development of bimetallic catalytic systems, where two different metals work in concert, is another promising strategy to unlock novel reactivity and overcome limitations of single-metal catalysts. Furthermore, the application of photoredox catalysis is emerging as a powerful tool to engage alkynyltrifluoroborates in new types of bond-forming reactions under visible light irradiation.
| Catalytic System Aspect | Research Focus | Potential Advantages |
| Ligand Development | Design of electron-rich and sterically hindered phosphines and N-heterocyclic carbenes (NHCs). | Enhanced catalytic activity, improved stability, and greater control over selectivity. |
| Alternative Metal Catalysts | Exploration of nickel, copper, and iron-based catalysts. | Reduced cost, unique reactivity patterns, and improved sustainability. |
| Bimetallic Catalysis | Synergistic use of two distinct metal catalysts in a single reaction. | Access to novel transformations and overcoming limitations of monometallic systems. |
| Photoredox Catalysis | Utilization of light to drive chemical reactions. | Mild reaction conditions, high functional group tolerance, and access to unique reaction pathways. |
Expansion of Substrate Scope and Reaction Diversity for Complex Molecule Synthesis
Future research will undoubtedly focus on expanding the range of substrates that can be effectively coupled with this compound. A significant goal is the development of methods for its reaction with traditionally challenging coupling partners, such as unactivated alkyl halides and electronically demanding aryl systems. Success in this area would greatly enhance the synthetic utility of this reagent.
Moreover, there is a considerable drive to incorporate this compound into a wider variety of chemical transformations beyond standard cross-coupling reactions. This includes its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, and in cascade or tandem processes, where a series of reactions occur sequentially in one pot. Such strategies are highly desirable as they can dramatically increase synthetic efficiency and reduce waste. The ultimate aim is to leverage the unique properties of the alkynyltrifluoroborate moiety to streamline the synthesis of complex natural products, pharmaceuticals, and advanced materials.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of chemical reactions involving this compound with automated synthesis and high-throughput experimentation (HTE) platforms represents a significant step towards accelerating chemical discovery. The physical properties of this reagent, being a stable, free-flowing solid, make it highly amenable to robotic handling and dispensing in automated systems.
By employing HTE, researchers can rapidly screen a vast array of reaction conditions, including different catalysts, ligands, solvents, and bases, in a parallel fashion. This allows for the swift identification of optimal conditions for a given transformation, a process that would be exceedingly time-consuming using traditional, manual methods. The data generated from these high-throughput screens can then be used to train machine learning algorithms to predict reaction outcomes and guide future experimental design. This synergy between automation, HTE, and data science is poised to revolutionize the way new reactions are developed and optimized.
| Platform/Technique | Application to Alkynyltrifluoroborate Chemistry | Key Benefits |
| Automated Synthesis Platforms | Robotic systems for performing and monitoring reactions in parallel. | Increased reproducibility, higher throughput, and reduced manual labor. |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction parameters in miniaturized formats (e.g., 96-well plates). | Accelerated discovery of new reactions and rapid optimization of reaction conditions. |
| Flow Chemistry | Performing reactions in continuous-flow reactors. | Precise control over reaction parameters, enhanced safety, and potential for seamless scale-up. |
| Machine Learning | Utilizing algorithms to analyze large datasets from HTE to predict reaction outcomes. | Data-driven reaction optimization and identification of novel reaction pathways. |
Sustainable and Green Chemistry Approaches in Alkynyltrifluoroborate Synthesis and Application
A growing emphasis in modern chemistry is the adoption of sustainable and green practices, and the chemistry of this compound is no exception. Future research will increasingly focus on developing more environmentally benign methods for both the synthesis of the reagent itself and its subsequent use in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
